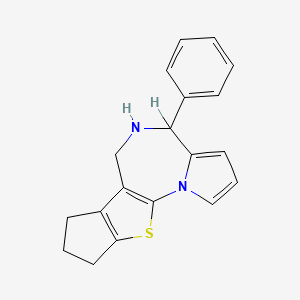
5,6,8,9-Tetrahydro-4-phenyl-4H,7H-cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,8,9-Tetrahydro-4-phenyl-4H,7H-cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine is a complex heterocyclic compound This molecule features a unique fusion of cyclopentane, thiophene, pyrrole, and diazepine rings, making it an interesting subject for chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,8,9-Tetrahydro-4-phenyl-4H,7H-cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine typically involves multi-step organic synthesis. One common approach starts with the preparation of the cyclopentane and thiophene precursors, followed by their fusion with pyrrole and diazepine moieties under specific conditions. Key steps may include:
Cyclization Reactions: Formation of the cyclopentane and thiophene rings.
Condensation Reactions: Fusion of the thiophene and pyrrole rings.
Diazepine Formation: Introduction of the diazepine ring through cyclization and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing chromatography and recrystallization to purify the final product.
Scalability: Adapting laboratory-scale reactions to industrial-scale production with considerations for cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5,6,8,9-Tetrahydro-4-phenyl-4H,7H-cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced derivatives.
Substitution: Replacement of hydrogen atoms with other functional groups (e.g., halogens, alkyl groups).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or alkylating agents like methyl iodide (CH₃I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5,6,8,9-Tetrahydro-4-phenyl-4H,7H-cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its complex structure and potential biological activity.
Biological Studies: Investigation of its interactions with biological targets, such as enzymes or receptors.
Materials Science: Exploration of its properties for use in organic electronics or as a building block for novel materials.
Mechanism of Action
The mechanism by which 5,6,8,9-Tetrahydro-4-phenyl-4H,7H-cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Receptor Modulation: Acting as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-4H,7H-cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine: Lacks the phenyl group, which may affect its biological activity and chemical properties.
4-Phenyl-5,6,7,8-tetrahydro-4H,7H-cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine: Similar structure but with different hydrogenation states, potentially leading to different reactivity and applications.
Uniqueness
The unique combination of cyclopentane, thiophene, pyrrole, and diazepine rings in 5,6,8,9-Tetrahydro-4-phenyl-4H,7H-cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine provides a distinct scaffold that can be exploited for various applications, particularly in drug design and materials science. Its structural complexity offers opportunities for creating derivatives with tailored properties for specific uses.
Properties
IUPAC Name |
7-phenyl-16-thia-2,8-diazatetracyclo[8.6.0.02,6.011,15]hexadeca-1(10),3,5,11(15)-tetraene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2S/c1-2-6-13(7-3-1)18-16-9-5-11-21(16)19-15(12-20-18)14-8-4-10-17(14)22-19/h1-3,5-7,9,11,18,20H,4,8,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYVDIVUDJELJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2CNC(C4=CC=CN43)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60929682 |
Source


|
| Record name | 4-Phenyl-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60929682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137052-84-7 |
Source


|
| Record name | 4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137052847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenyl-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60929682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[(7-chloroquinolin-4-yl)thio]acetate](/img/structure/B1305208.png)
![ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1305211.png)

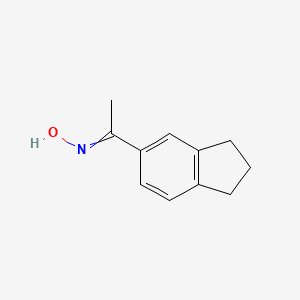

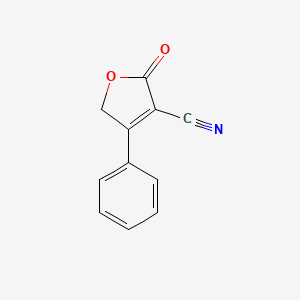
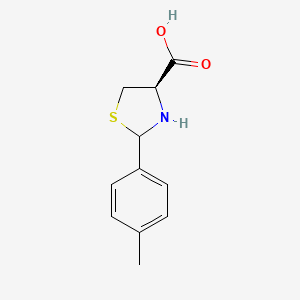
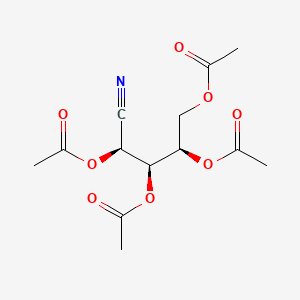
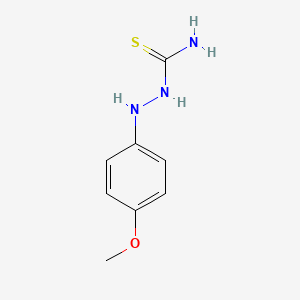
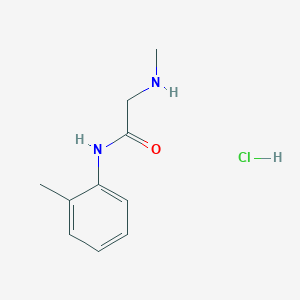
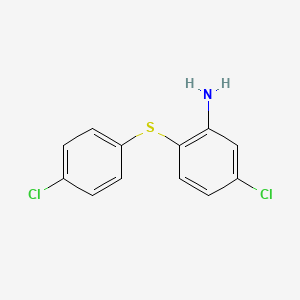
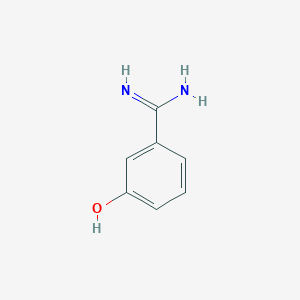
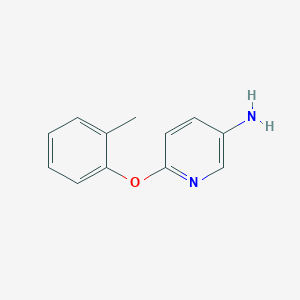
![2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1305240.png)
